2,3,4,6-Tetra-O-アセチル-α-D-マンノピラノシルブロミド

説明

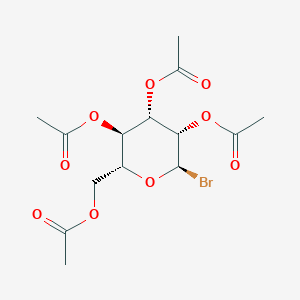

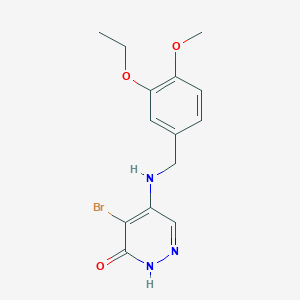

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, also known as TMA-Br, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used for a range of different experiments and has been found to be an effective inhibitor of enzymes. TMA-Br has been used in a number of biochemical and physiological experiments, as well as for drug screening and as an inhibitor of enzymes.

科学的研究の応用

その他の化合物の調製

「2,3,4,6-Tetra-O-アセチル-α-D-マンノピラノシルブロミド」は、他の複雑な有機化合物の調製に使用できます。 たとえば、グルコース、ガラクトース、マンノースのペンタアセテートの脱アシル化に使用できます .

アノマー効果の研究

この化合物は、脱アシル化および脱アルキル化中のアノマー効果を研究するために使用できます。これは、実験的および計算的な結果の両方で実証されています .

有機縮合試薬

これは、N-およびS-ガラクトシル化反応などの化学反応の有機縮合試薬として使用できます .

スペーサーを備えたリン酸化糖類の合成

この化合物は、O-特異的ポリサッカライドのスペーサーを備えたリン酸化ジ、トリ、およびテトラサッカライドフラグメントの合成に使用できます .

プロパルギルグルコピラノシドの合成

これは、プロパルギルグルコピラノシドの合成に使用できます。これは、さまざまなトリアゾールまたはイソキサゾール誘導体の合成のための1,3-双極子環状付加反応で確立された双極子親和性成分です .

キノリンベースの糖結合体の構築

プロパルギルグルコピラノシドのもう1つの有用な用途は、キノリンベースの糖結合体の構築に成功したアルキン-アルデヒド-アニリンのワンポット3成分反応で報告されています .

作用機序

Target of Action

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a chemical compound that primarily targets biochemical reactions involving carbohydrates . It is used as an organic condensation reagent in chemistries such as N- and S- galactosylation reactions .

Mode of Action

This compound interacts with its targets by acting as a reagent in the synthesis of various biochemical compounds . It is involved in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

Biochemical Pathways

The compound affects the biochemical pathways involved in carbohydrate chemistry . It plays a crucial role in the synthesis of various saccharide fragments, influencing the downstream effects of these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role as a reagent in the synthesis of various biochemical compounds . The resulting compounds can have various effects depending on their specific structures and functions.

Action Environment

The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature below 0°C .

生化学分析

Biochemical Properties

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide plays a crucial role in biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound is also known to interact with proteins and other biomolecules involved in carbohydrate metabolism. The acetyl groups on the mannopyranosyl ring enhance its reactivity, making it an efficient donor in glycosylation reactions .

Cellular Effects

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide influences various cellular processes, particularly those related to carbohydrate metabolism and cell signaling. It has been observed to affect cell function by modulating the activity of glycosyltransferases and other enzymes involved in glycosylation. This compound can impact cell signaling pathways by altering the glycosylation patterns of cell surface receptors and other signaling molecules. Additionally, it may influence gene expression and cellular metabolism by modifying the glycosylation status of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide moiety acts as a leaving group, facilitating the transfer of the mannopyranosyl group to acceptor molecules. This process is often catalyzed by glycosyltransferases, which recognize the acetylated mannopyranosyl donor and facilitate its transfer to specific acceptor molecules. The acetyl groups on the mannopyranosyl ring enhance its reactivity, making it an efficient donor in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide can change over time due to its stability and degradation properties. This compound is known to be sensitive to moisture and temperature, which can lead to its degradation over time. In in vitro studies, it has been observed that prolonged exposure to aqueous environments can result in the hydrolysis of the acetyl groups, reducing its reactivity as a glycosyl donor. In in vivo studies, the long-term effects on cellular function are still being investigated, but initial findings suggest that it may influence glycosylation patterns and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide in animal models vary with different dosages. At lower doses, this compound has been observed to effectively participate in glycosylation reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in carbohydrate metabolism and potential cytotoxicity. Threshold effects have been noted, where the compound’s impact on glycosylation and cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound can also influence metabolic flux by altering the glycosylation patterns of key metabolic enzymes, potentially affecting their activity and stability. Additionally, it may impact metabolite levels by modifying the glycosylation status of transporters and other proteins involved in metabolite transport .

Transport and Distribution

Within cells and tissues, 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where glycosylation reactions occur. The compound’s acetyl groups may also influence its solubility and distribution within the cellular environment. Studies have shown that it can accumulate in certain tissues, potentially affecting local glycosylation processes .

Subcellular Localization

The subcellular localization of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is influenced by its interactions with targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles involved in glycosylation, such as the Golgi apparatus and endoplasmic reticulum. The acetyl groups on the mannopyranosyl ring may also play a role in its localization by affecting its interactions with cellular membranes and transport proteins. These factors collectively determine the compound’s activity and function within different subcellular compartments .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYKKUWALRRPA-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454088 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13242-53-0 | |

| Record name | α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

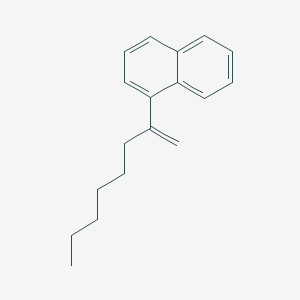

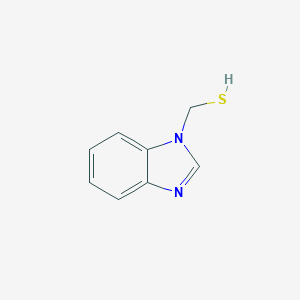

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)